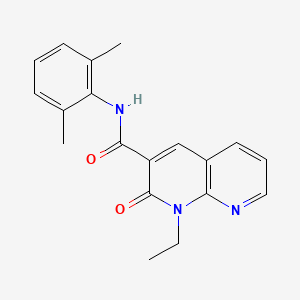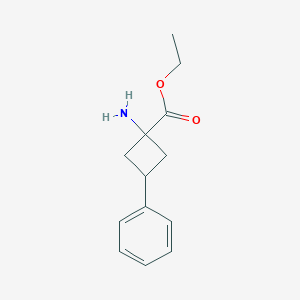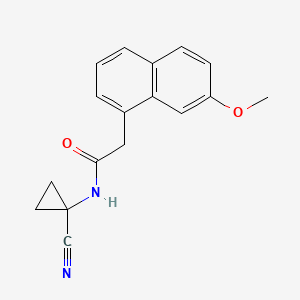![molecular formula C20H23N3O6S2 B2517119 1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 946370-26-9](/img/structure/B2517119.png)
1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves multiple steps, starting from basic building blocks to the final heterocyclic compounds. For instance, the synthesis of related 1,3,4-oxadiazole bearing compounds begins with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired oxadiazole derivatives . Similarly, the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives starts with the reaction of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, leading to a series of intermediates before obtaining the target compounds . These synthetic routes typically involve the use of weak bases and polar aprotic solvents under basic conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is often in a chair conformation, and a sulfonyl group attached to an aromatic ring, as seen in the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol . The geometry around the sulfur atom typically resembles a tetrahedral arrangement. The presence of the 1,3,4-oxadiazole moiety is a common feature in these molecules, contributing to their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied and include condensation, oxidation, reduction, and substitution reactions. For example, the resolution of stereoisomers of related compounds involves diastereomeric carbamates and an oxidation-reduction sequence . The formation of the 1,3,4-oxadiazole ring is a key step in the synthesis of these molecules, which is achieved through the reaction of hydrazides with carboxylic acids or esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the piperidine ring and the sulfonyl group affects the solubility and reactivity of these molecules. The crystal structure analysis provides insights into the conformation and geometry of the molecules, which can influence their interaction with biological targets . The spectroscopic data, including 1H-NMR, IR, and mass spectral data, are crucial for elucidating the structures of the synthesized compounds .
Biological Activity
Although not directly related to the compound in the command prompt, the biological activities of similar compounds have been studied. For example, some derivatives exhibit hypotensive effects through alpha-blocking actions , while others have been screened for antibacterial activity and enzyme inhibition against acetylcholinesterase, which is relevant for Alzheimer’s disease treatment . Additionally, some compounds have been evaluated for their butyrylcholinesterase inhibitory activity and molecular docking studies have been conducted to understand their interaction with the enzyme .
properties
IUPAC Name |
5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-26-15-11-14(12-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-8-23(9-7-13)31(24,25)17-5-4-10-30-17/h4-5,10-13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYVKFLOOCYBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)


![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)


![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)
![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)
